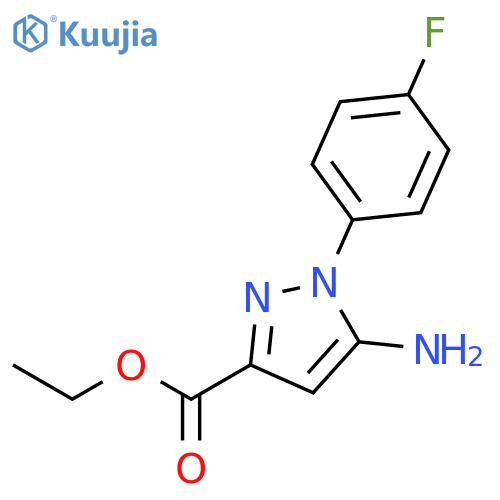

Cas no 1264046-99-2 (Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate)

1264046-99-2 structure

商品名:Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate

CAS番号:1264046-99-2

MF:C12H12FN3O2

メガワット:249.240985870361

MDL:MFCD07388410

CID:822867

PubChem ID:14994510

Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate 化学的及び物理的性質

名前と識別子

-

- Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate

- ethyl 5-amino-1-(4-fluorophenyl)pyrazole-3-carboxylate

- AK139423

- MILOBAIYUXUZQJ-UHFFFAOYSA-N

- AX8221432

- 5-amino-1-(4-fluorophenyl)-1h-pyrazole-3-carboxylic acid ethyl ester

- 1H-Pyrazole-3-carboxylic acid, 5-amino-1-(4-fluorophenyl)-, ethyl ester

- CS-0122721

- DS-6683

- SCHEMBL4701523

- Z3241251814

- ETHYL5-AMINO-1-(4-FLUOROPHENYL)-1H-PYRAZOLE-3-CARBOXYLATE

- EN300-6480820

- 1264046-99-2

- AKOS022172657

- C72104

- DB-129932

- MFCD07388410

- DTXSID90566685

-

- MDL: MFCD07388410

- インチ: 1S/C12H12FN3O2/c1-2-18-12(17)10-7-11(14)16(15-10)9-5-3-8(13)4-6-9/h3-7H,2,14H2,1H3

- InChIKey: MILOBAIYUXUZQJ-UHFFFAOYSA-N

- ほほえんだ: FC1C([H])=C([H])C(=C([H])C=1[H])N1C(=C([H])C(C(=O)OC([H])([H])C([H])([H])[H])=N1)N([H])[H]

計算された属性

- せいみつぶんしりょう: 249.09135480g/mol

- どういたいしつりょう: 249.09135480g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 18

- 回転可能化学結合数: 4

- 複雑さ: 295

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.2

- トポロジー分子極性表面積: 70.1

じっけんとくせい

- 色と性状: No data avaiable

- 密度みつど: 1.33±0.1 g/cm3 (20 ºC 760 Torr),

- ゆうかいてん: No data available

- ふってん: 407.3±35.0°C at 760 mmHg

- フラッシュポイント: 200.1±25.9 °C

- ようかいど: 極微溶性(0.32 g/l)(25ºC)、

- じょうきあつ: 0.0±0.9 mmHg at 25°C

Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302-H315-H319-H335

- 警告文: P261-P305+P351+P338

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:Keep in dark place,Inert atmosphere,Room temperature

Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB422955-250 mg |

Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate; . |

1264046-99-2 | 250MG |

€153.20 | 2022-03-02 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1193361-100mg |

Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate |

1264046-99-2 | 95% | 100mg |

¥496.00 | 2024-08-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1193361-1g |

Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate |

1264046-99-2 | 95% | 1g |

¥2235.00 | 2024-08-09 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-BP874-200mg |

Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate |

1264046-99-2 | 95+% | 200mg |

928.0CNY | 2021-07-12 | |

| Chemenu | CM126934-1g |

ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate |

1264046-99-2 | 95%+ | 1g |

$150 | 2024-08-02 | |

| Alichem | A049002943-10g |

Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate |

1264046-99-2 | 95% | 10g |

$1,335.00 | 2022-04-03 | |

| Chemenu | CM126934-5g |

ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate |

1264046-99-2 | 95+% | 5g |

$1408 | 2021-08-05 | |

| Alichem | A049002943-5g |

Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate |

1264046-99-2 | 95% | 5g |

$911.55 | 2022-04-03 | |

| Chemenu | CM126934-100mg |

ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate |

1264046-99-2 | 95+% | 100mg |

$108 | 2021-08-05 | |

| eNovation Chemicals LLC | Y1216531-10g |

Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate |

1264046-99-2 | 95% | 10g |

$1750 | 2024-06-03 |

Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate 関連文献

-

N. Nakagawa,E. J. Derrah,M. Schelwies,F. Rominger,O. Trapp Dalton Trans., 2016,45, 6856-6865

-

Maciej Hodorowicz,Anna Jurowska,Janusz Szklarzewicz CrystEngComm, 2021,23, 1207-1217

-

Balpreet Singh Ahluwalia,Peter McCourt,Ana Oteiza,James S. Wilkinson,Thomas R. Huser,Olav Gaute Hellesø Analyst, 2015,140, 223-229

-

Qing Chang,Heng Zhang,Xujun Wang,Hongliang Li,Xiangang Xu RSC Adv., 2015,5, 56274-56278

-

Rui Xiong,Naihua Miao,Yan-Ling Li,Jian Zhou,Yuanchun Pan,Cuilian Wen,Bo Wu,Zhimei Sun RSC Adv., 2017,7, 8936-8943

1264046-99-2 (Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate) 関連製品

- 1403338-38-4(2-(bromomethyl)-5-ethyl-1,3,4-Oxadiazole)

- 2228726-78-9(2-(but-3-yn-2-yl)-4-methoxypyridine)

- 1207030-44-1(1-(3,4-dimethylphenyl)-N-[(furan-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide)

- 1956436-11-5((1R)-1-(3-fluoro-4-nitrophenyl)ethan-1-ol)

- 2172035-25-3(tert-butyl 3-hydroxy-3-4-(hydroxymethyl)oxan-4-ylpyrrolidine-1-carboxylate)

- 2137517-00-9(tert-butyl 5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate)

- 2171920-32-2(3-cyclopentyl-N-cyclopropyl-3H-1,2,3triazolo4,5-dpyrimidin-7-amine)

- 1934808-00-0(7-amino-2,3-dihydro-1H-indene-4-carboxylic acid)

- 1234616-68-2(tert-butyl N-[(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]carbamate)

- 22244-57-1(3H-1,2,4-Triazol-3-one, 5-amino-2,4-dihydro-4-methyl-)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1264046-99-2)Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate

清らかである:99%/99%

はかる:1g/5g

価格 ($):206.0/716.0